(1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
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Overview
Description
The compound (1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique bicyclic structure with a pyrazole ring and a methoxyphenyl group, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the methoxyphenyl group, and the construction of the diazabicyclo[3.2.2]nonane core. Key reagents and conditions used in these steps include:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the methoxy group is introduced via methylation of a phenol precursor.
Construction of the Diazabicyclo[3.2.2]nonane Core: This step may involve cyclization reactions using diamines and carbonyl compounds under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound (1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Hydroxyl or carbonyl derivatives
Reduction: Dihydropyrazole derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
The compound (1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Biology: It may be used as a tool compound to investigate biological pathways and mechanisms.
Industry: It can be utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (1R,5R)-6-[[1-(2-hydroxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
- (1R,5R)-6-[[1-(2-chlorophenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
- (1R,5R)-6-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
Uniqueness
The compound (1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for scientific research and drug development.
Properties
IUPAC Name |
(1R,5R)-6-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-23(2)21(27)25-12-16-8-9-18(15-25)24(11-16)13-17-10-22-26(14-17)19-6-4-5-7-20(19)28-3/h4-7,10,14,16,18H,8-9,11-13,15H2,1-3H3/t16-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNVJANFAKMWCU-SJLPKXTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CC2CCC(C1)N(C2)CC3=CN(N=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1C[C@@H]2CC[C@H](C1)N(C2)CC3=CN(N=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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